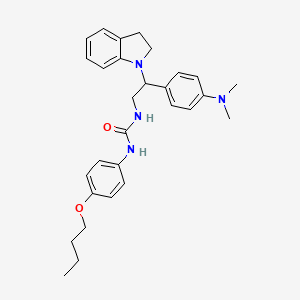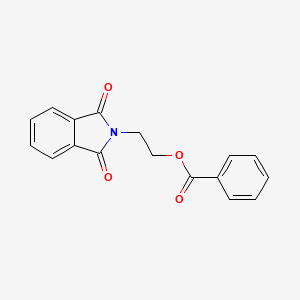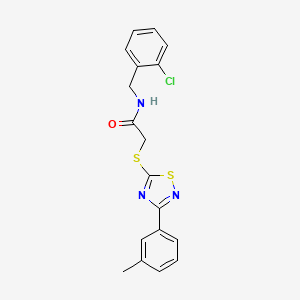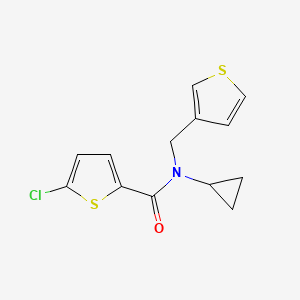
1-(4-Chloro-3-nitrophenyl)-3-(dimethylamino)-2-propen-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Chloro-3-nitrophenyl)-3-(dimethylamino)-2-propen-1-one, also known as 4-chloro-3-nitro-N,N-dimethylpropenamide, is an organic compound belonging to the class of nitro amides. It is a colorless solid with a molecular formula of C8H10ClNO3. The compound has been studied extensively for its various applications in scientific research and laboratory experiments.
Aplicaciones Científicas De Investigación
Nonlinear Optical Properties and Potential Optical Device Applications
1-(4-Chloro-3-nitrophenyl)-3-(dimethylamino)-2-propen-1-one has been explored for its third-order nonlinear optical properties, investigated through the z-scan technique with nanosecond laser pulses. This compound exhibits a transition from saturable absorption (SA) to reverse saturable absorption (RSA) with increasing excitation intensity, suggesting its utility in optical device applications such as optical limiters (Rahulan et al., 2014).
Crystal and Molecular Structure Insights
Research into the crystal and molecular structures of similar compounds reveals insights into their potential applications. For example, studies on the structures of symmetric vinamidinium salts, including compounds with related structures, indicate notable NLO properties and pseudo double bond character in C-N bonds (Sridhar et al., 2002).
Anticancer Potential
Compounds with structural similarities, such as alpha-substituted 1-aryl-3-dimethylaminopropanone hydrochlorides, have been prepared and tested for their cytotoxic effects towards human WiDr colon cancer cells. These compounds show potent cytotoxicity with IC50 values of less than 10 μM, indicating their potential as cancer therapeutics (Pati et al., 2007).
Polymer Interactions and Antibacterial Activity
A novel cationic polymer, synthesized from compounds with similar structures, demonstrates photolabile properties, allowing for the condensation and subsequent light-induced release of double-strand DNA. This feature, along with its ability to switch antibacterial activity to a non-toxic character upon light irradiation, underscores its potential in biomedical applications (Sobolčiak et al., 2013).
Electrochemical and Optical Properties
The synthesis and characterization of polyphenylacetylenes containing strong donor functions, including N,N-dimethylamino groups, reveal insights into their solubility, molecular weight distribution, and potential for doping via functional groups on substituents. These properties indicate the applicability of such compounds in electronic and optical devices (Lindgren et al., 1991).
Propiedades
IUPAC Name |
(E)-1-(4-chloro-3-nitrophenyl)-3-(dimethylamino)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O3/c1-13(2)6-5-11(15)8-3-4-9(12)10(7-8)14(16)17/h3-7H,1-2H3/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZAZUUZVINFQBQ-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC(=O)C1=CC(=C(C=C1)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C(=O)C1=CC(=C(C=C1)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-(3-Phenoxypropyl)benzimidazol-2-yl]ethan-1-ol](/img/structure/B2945700.png)
![6-Hydroxy-11-methyl-13-(trifluoromethyl)-8-thia-3,10-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5,10,12-pentaen-4-one](/img/structure/B2945701.png)


![2-Amino-5-oxo-5-[[3-(1H-pyrrole-2-carbonyloxymethyl)-2,5-dihydrofuran-2-yl]amino]pentanoic acid](/img/structure/B2945705.png)


![Tert-butyl N-[2-(1,1-difluoroethyl)-1,3-thiazol-5-yl]carbamate](/img/structure/B2945708.png)

![2-[3-(Pyridin-3-yloxymethyl)azetidin-1-yl]pyrimidine](/img/structure/B2945712.png)
![2-[[1-[2-(Triazol-2-yl)ethyl]piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2945717.png)
![N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(2-hydroxyethyl)oxalamide](/img/structure/B2945718.png)

![N-{3-[(4-Fluorophenyl)(4-methylpiperidin-1-YL)methyl]-4,5-dimethylthiophen-2-YL}furan-2-carboxamide](/img/structure/B2945720.png)